molecular formula C21H32O5 B1163487 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol CAS No. 1136245-81-2

6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol

Cat. No.: B1163487
CAS No.: 1136245-81-2
M. Wt: 364.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is a natural product that has garnered interest in the field of life sciences. It is a sesquiterpenoid compound, which means it is a type of terpenoid consisting of three isoprene units.

Preparation Methods

Synthetic Routes and Reaction Conditions

6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is produced in the cultures of the fungus Penicillium species . The synthetic route involves the esterification of 2,4-hexadienoic acid with a drimenol derivative. The reaction conditions typically include the use of a suitable solvent like chloroform and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Penicillium cultures. The compound is then extracted and purified using techniques such as chromatography and crystallization. The industrial process is optimized to maximize the yield and purity of the compound while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which includes both hydroxyl and ester functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its production from natural sources like Penicillium species also adds to its uniqueness and potential for sustainable production .

Properties

IUPAC Name

[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-5-6-7-9-17(24)26-16-12-15(13-22)21(25,14-23)20(4)11-8-10-19(2,3)18(16)20/h5-7,9,12,16,18,22-23,25H,8,10-11,13-14H2,1-4H3/b6-5+,9-7+/t16-,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABFALSQMFMAOA-YWDBKMQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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